molecular formula C6H11NO6 B047873 (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol CAS No. 113972-91-1

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol

Cat. No. B047873
M. Wt: 193.15 g/mol
InChI Key: KYBWIVQIHUYTAA-BXKVDMCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol, also known as NMTOT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a nitric oxide donor, which means that it can release nitric oxide in the body, leading to various physiological and biochemical effects.

Scientific Research Applications

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol has been extensively studied in various scientific fields, including pharmacology, physiology, and biochemistry. It has been used as a research tool to investigate the role of nitric oxide in various physiological and pathological processes. (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol has been shown to have vasodilatory, anti-inflammatory, and anti-platelet effects, making it a potential therapeutic agent for cardiovascular diseases, such as hypertension and atherosclerosis.

Mechanism Of Action

The mechanism of action of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol involves the release of nitric oxide in the body, which activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the physiological effects of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol. The vasodilatory effect of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is due to the relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure.

Biochemical And Physiological Effects

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and anti-platelet effects. It has been demonstrated to increase the production of cGMP, which is responsible for the vasodilatory effect of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol. The anti-inflammatory effect of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is due to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of inflammatory cytokines. The anti-platelet effect of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is due to the inhibition of platelet aggregation, which is responsible for the formation of blood clots.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol in lab experiments is its ability to release nitric oxide in a controlled manner, allowing for the investigation of the physiological effects of nitric oxide. (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is also stable and easy to handle, making it a suitable research tool. However, one of the limitations of using (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol. One area of research is the development of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of research is the investigation of the role of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol in the regulation of immune responses, such as the production of cytokines and chemokines. Additionally, the development of new synthesis methods for (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol and its derivatives may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a nitric oxide donor that has vasodilatory, anti-inflammatory, and anti-platelet effects, making it a potential therapeutic agent for various diseases. (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol has been extensively studied in various scientific fields and has been used as a research tool to investigate the role of nitric oxide in various physiological and pathological processes. The future directions of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol research include the development of new therapies for cardiovascular diseases, the investigation of the role of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol in immune responses, and the development of new synthesis methods for (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol and its derivatives.

Synthesis Methods

The synthesis of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol involves the reaction of D-mannitol with nitromethane and acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and ethanol. The purity of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBWIVQIHUYTAA-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol

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